methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20025501
InChI: InChI=1S/C20H15BrClFO5/c1-10-13-6-15(22)18(27-9-11-3-4-12(21)5-16(11)23)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3
SMILES:
Molecular Formula: C20H15BrClFO5
Molecular Weight: 469.7 g/mol

methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

CAS No.:

Cat. No.: VC20025501

Molecular Formula: C20H15BrClFO5

Molecular Weight: 469.7 g/mol

* For research use only. Not for human or veterinary use.

methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate -

Specification

Molecular Formula C20H15BrClFO5
Molecular Weight 469.7 g/mol
IUPAC Name methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate
Standard InChI InChI=1S/C20H15BrClFO5/c1-10-13-6-15(22)18(27-9-11-3-4-12(21)5-16(11)23)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3
Standard InChI Key FAFWKHHYVSGDBZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC

Introduction

Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the coumarin derivatives family. Coumarins are widely studied for their diverse biological and pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound's structural complexity and functional groups suggest potential applications in medicinal chemistry and material science.

Synthesis Pathway

The synthesis of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves multi-step reactions:

  • Starting Material Preparation:

    • The chromenone core is synthesized through condensation of salicylaldehyde derivatives with β-ketoesters.

  • Substitution Reactions:

    • Halogenation introduces bromine and chlorine atoms at specific positions on the aromatic ring.

  • Esterification:

    • The acetate group is introduced via esterification using acetic anhydride or related reagents.

  • Ether Formation:

    • The benzyl ether linkage is formed through nucleophilic substitution using 4-bromo-2-fluorobenzyl chloride.

Spectroscopic Characterization

The compound's structure can be confirmed via spectroscopic techniques:

TechniqueKey Data
NMR (1H & 13C)Chemical shifts corresponding to aromatic protons, methyl groups, and ester functionalities.
Mass Spectrometry (MS)Molecular ion peak at m/z=459m/z = 459, confirming the molecular weight.
Infrared (IR)Peaks for ester (C=OC=O), aromatic (C=CC=C), and halogenated groups (CBrC-Br, CFC-F).

Biological Significance

Coumarin derivatives like this compound are known for their pharmacological properties:

  • Antimicrobial Activity:

    • Substituted coumarins exhibit activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes.

  • Anticancer Potential:

    • The presence of halogen atoms (bromine and fluorine) enhances lipophilicity, aiding in membrane permeability and interaction with cancer cell targets.

  • Antioxidant Properties:

    • Coumarins are effective scavengers of free radicals, making them candidates for anti-inflammatory drugs.

Comparative Analysis with Related Compounds

Compound NameSimilarityDifferences
Methyl 4-{[6-(4-bromophenyl)-3-oxo]methyl}benzoateSimilar aromatic substitutionsLacks fluorine and acetate functionality
(±)-R,S-2-Chloro-N-(4-methylchromenyl)-phenylacetamideShared chromenone coreDifferent substitution pattern

Potential Applications

  • Drug Development:

    • The compound's structural features make it a candidate for antimicrobial or anticancer drug development.

  • Material Science:

    • Halogenated coumarins are used in organic light-emitting diodes (OLEDs) and as fluorescent probes.

  • Agricultural Chemistry:

    • Potential use as a pesticide or herbicide due to its bioactive properties.

Limitations and Future Research Directions

While promising, the compound requires further evaluation:

  • Toxicity studies to assess safety profiles.

  • Optimization of synthetic pathways for scalability.

  • Exploration of its interaction with biological targets via computational docking studies.

This detailed analysis highlights the significance of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate in various scientific domains, emphasizing its potential for future applications in medicine and industry.

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